Cas no 2138294-80-9 (5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde)

5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde is a versatile aromatic aldehyde featuring a pyridine core substituted with a methoxy- and methyl-functionalized phenyl group. This compound is valued for its structural complexity, which makes it a useful intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of both aldehyde and heterocyclic moieties allows for selective functionalization, enabling applications in cross-coupling reactions, Schiff base formation, and other derivatization processes. Its well-defined molecular structure ensures consistent reactivity, making it a reliable building block for researchers in medicinal chemistry and material science. High purity and stability further enhance its utility in demanding synthetic applications.
5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde structure
2138294-80-9 structure
Product Name:5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde
CAS No:2138294-80-9
MF:C14H13NO2
MW:227.258523702621
CID:6422707
PubChem ID:165777854
Update Time:2025-05-19

5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • EN300-716058
    • 2138294-80-9
    • 5-(2-methoxy-4-methylphenyl)pyridine-3-carbaldehyde
    • 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde
    • Inchi: 1S/C14H13NO2/c1-10-3-4-13(14(5-10)17-2)12-6-11(9-16)7-15-8-12/h3-9H,1-2H3
    • InChI Key: IEOWJIKLVDYGAC-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C)C=CC=1C1C=NC=C(C=O)C=1

Computed Properties

  • Exact Mass: 227.094628657g/mol
  • Monoisotopic Mass: 227.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 257
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.2Ų

5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde Pricemore >>

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Additional information on 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde

Introduction to 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde (CAS No. 2138294-80-9)

5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde, identified by its Chemical Abstracts Service (CAS) number 2138294-80-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic aldehydes, featuring a pyridine core appended with an aromatic phenyl ring substituted with methoxy and methyl groups. The unique structural configuration of this molecule positions it as a promising candidate for further exploration in drug discovery and development.

The chemical structure of 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde consists of a pyridine ring at the 3-position substituted with an aldehyde group, while the phenyl ring is connected to the pyridine via a carbon atom and is further functionalized with a methoxy group at the 2-position and a methyl group at the 4-position. This specific arrangement of substituents imparts distinct electronic and steric properties to the molecule, which are critical for its potential biological activity.

In recent years, there has been growing interest in exploring the pharmacological properties of pyridine derivatives due to their diverse biological activities. Pyridine-based compounds have been extensively studied for their roles in modulating various biological pathways, including enzyme inhibition, receptor binding, and signal transduction. The presence of both an aldehyde group and aromatic substituents in 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde suggests that it may exhibit multiple modes of interaction with biological targets, making it a versatile scaffold for drug design.

One of the most compelling aspects of this compound is its potential as a building block for more complex pharmacophores. The aldehyde functionality provides a reactive site for further chemical modifications, allowing chemists to introduce additional groups that could enhance binding affinity or selectivity towards specific biological targets. This flexibility has made pyridine aldehydes valuable tools in medicinal chemistry, particularly in the development of small-molecule inhibitors.

Recent studies have highlighted the importance of aromatic heterocycles in drug discovery. Compounds containing pyridine moieties have shown promise in treating a wide range of diseases, including cancer, inflammation, and neurological disorders. The structural features of 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde, such as its aromaticity and electron-rich nature due to the methoxy group, make it an attractive candidate for further investigation.

The synthesis of 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriately substituted pyridines and carbonyl precursors, followed by functional group transformations to introduce the desired substituents. Advances in synthetic methodologies have enabled more efficient and scalable production of such complex molecules, facilitating their use in research and development programs.

In terms of biological activity, preliminary studies on structurally related compounds suggest that 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde may exhibit inhibitory effects on certain enzymes or receptors involved in disease pathways. For instance, pyridine derivatives have been reported to interact with kinases, transcription factors, and other key proteins. While detailed pharmacological data on this specific compound is still limited, its structural features suggest potential therapeutic applications.

The role of computational chemistry in drug discovery has also become increasingly prominent. Molecular modeling techniques can be used to predict the binding interactions between 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde and biological targets, providing valuable insights into its potential efficacy and selectivity. These computational approaches complement experimental studies by allowing researchers to screen large libraries of compounds efficiently.

Another area where this compound shows promise is in the development of probes for biochemical assays. Aldehydes are well-known for their ability to participate in covalent interactions with biomolecules, making them useful tools for studying enzyme mechanisms and protein function. By using 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde as a probe molecule, researchers can gain deeper understanding into the biochemical pathways relevant to various diseases.

The future directions for research on 5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde include expanding its chemical space through derivatization and exploring its pharmacological profile in vitro and in vivo. By modifying its structure systematically, scientists can identify analogs with improved properties such as enhanced potency, reduced toxicity, or longer duration of action. Such efforts are essential for translating promising leads into viable therapeutic agents.

In conclusion,5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde (CAS No. 2138294-80-9) represents an intriguing compound with potential applications in pharmaceutical research and drug development. Its unique structural features make it a valuable scaffold for designing novel bioactive molecules targeting various disease-related pathways. As research continues to uncover new therapeutic opportunities derived from heterocyclic compounds,5-(2-Methoxy-4-methylphenyl)pyridine-3-carbaldehyde is poised to play a significant role in advancing medicinal chemistry.

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